[(E)-(6-chloro-2,3,4,9-tetrahydrocarbazol-1-ylidene)amino] 4-nitrobenzoate
Description
[(E)-(6-chloro-2,3,4,9-tetrahydrocarbazol-1-ylidene)amino] 4-nitrobenzoate is a complex organic compound that features a carbazole core structure with a nitrobenzoate moiety
Properties
IUPAC Name |
[(E)-(6-chloro-2,3,4,9-tetrahydrocarbazol-1-ylidene)amino] 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O4/c20-12-6-9-16-15(10-12)14-2-1-3-17(18(14)21-16)22-27-19(24)11-4-7-13(8-5-11)23(25)26/h4-10,21H,1-3H2/b22-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWGFHHIHOTXKA-OQKWZONESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NOC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C1)NC4=C2C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(/C(=N/OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])/C1)NC4=C2C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-(6-chloro-2,3,4,9-tetrahydrocarbazol-1-ylidene)amino] 4-nitrobenzoate typically involves a multi-step process. The initial step often includes the formation of the carbazole core, followed by the introduction of the chloro substituent. The final step involves the condensation of the carbazole derivative with 4-nitrobenzoic acid under specific conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
[(E)-(6-chloro-2,3,4,9-tetrahydrocarbazol-1-ylidene)amino] 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-substituted carbazole compounds.
Scientific Research Applications
[(E)-(6-chloro-2,3,4,9-tetrahydrocarbazol-1-ylidene)amino] 4-nitrobenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of [(E)-(6-chloro-2,3,4,9-tetrahydrocarbazol-1-ylidene)amino] 4-nitrobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-chloro-2,3,4,9-tetrahydrocarbazol-1-one: A precursor in the synthesis of the target compound.
4-nitrobenzoic acid: Another precursor used in the final condensation step.
Bis(2-ethylhexyl) terephthalate: Shares some structural similarities but differs in functional groups and applications.
Uniqueness
[(E)-(6-chloro-2,3,4,9-tetrahydrocarbazol-1-ylidene)amino] 4-nitrobenzoate is unique due to its specific combination of a carbazole core with a nitrobenzoate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
